molecular formula C13H12ClNO B8031824 2-(Benzyloxy)-3-chloro-5-methylpyridine

2-(Benzyloxy)-3-chloro-5-methylpyridine

Cat. No.: B8031824
M. Wt: 233.69 g/mol
InChI Key: LEEDFNLKFPPNOC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-chloro-5-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-chloro-5-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-methylpyridine as the core structure.

    Benzyloxylation: The introduction of the benzyloxy group is achieved through a nucleophilic substitution reaction. This involves reacting 3-chloro-5-methylpyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-chloro-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: 2-(Benzyloxy)-3-methyl-5-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-chloro-5-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural properties.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-chloro-5-methylpyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloro group can engage in halogen bonding. These interactions can influence the binding affinity and specificity of the compound towards its targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-methylpyridine: Lacks the chloro group, leading to different reactivity and binding properties.

    3-Chloro-5-methylpyridine: Lacks the benzyloxy group, affecting its solubility and interaction with biological targets.

    2-(Benzyloxy)pyridine: Lacks both the chloro and methyl groups, resulting in different chemical behavior.

Uniqueness

2-(Benzyloxy)-3-chloro-5-methylpyridine is unique due to the presence of both the benzyloxy and chloro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-5-methyl-2-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-10-7-12(14)13(15-8-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDFNLKFPPNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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